N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a butyl group at the nitrogen atom and a chlorophenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting compound is further cyclized with guanidine to form the pyrazolopyrimidine core. Finally, the butyl group is introduced through alkylation using butyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Pyrimido[4,5-d]pyrimidines: Studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both butyl and chlorophenyl groups.
Properties
Molecular Formula |
C15H16ClN5 |
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Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5/c1-2-3-7-17-14-13-9-20-21(15(13)19-10-18-14)12-6-4-5-11(16)8-12/h4-6,8-10H,2-3,7H2,1H3,(H,17,18,19) |
InChI Key |
OBVOFOIHBQVDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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